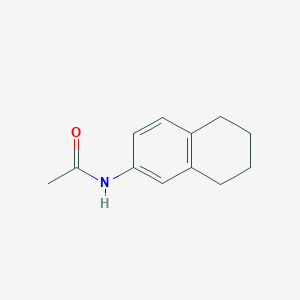

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEVQGGWBHGIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305972 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50878-03-0 | |

| Record name | 50878-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide" basic properties

An In-depth Technical Guide to N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the tetralin (5,6,7,8-tetrahydronaphthalene) framework stands as a privileged scaffold. Its unique combination of a saturated carbocyclic ring fused to an aromatic system imparts a three-dimensional architecture that is highly attractive for molecular design. This guide focuses on a key derivative of this family, This compound (also known as 2-acetamido-5,6,7,8-tetrahydronaphthalene). While primarily recognized as a crucial synthetic intermediate, a deeper understanding of its fundamental properties is paramount for leveraging its full potential in the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of its chemical and physical characteristics, a detailed synthetic protocol, and an exploration of its current and prospective applications, grounded in established scientific principles and field-proven insights.

Core Molecular Attributes and Physicochemical Profile

This compound is a secondary amide derivative of 2-aminotetralin. The presence of the acetamido group significantly modifies the electronic and steric properties of the parent amine, influencing its reactivity and intermolecular interactions.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetamido-5,6,7,8-tetrahydronaphthalene | [2] |

| CAS Number | 50878-03-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.26 g/mol | [1] |

| SMILES | CC(=O)NC1=CC2=C(CCCC2)C=C1 | [1] |

| InChIKey | QJEVQGGWBHGIBZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data for this specific compound is not extensively published. The following table includes predicted values and data from closely related isomers to provide a reliable estimate of its properties.

| Property | Predicted/Comparative Value | Notes and Rationale |

| Melting Point | ~127 °C | Based on the experimentally determined melting point of the isomeric N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The absence of the electron-withdrawing keto group in the target molecule may slightly alter this value.[3] |

| Boiling Point | ~439.6 °C (Predicted) | Predicted value for the related N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.[3] |

| pKa | ~15.13 (Predicted) | Refers to the acidity of the N-H proton, indicating it is a very weak acid.[2] |

| Water Solubility | >28.4 µg/mL (Predicted) | The acetamido group can participate in hydrogen bonding, but the overall molecule remains largely hydrophobic.[2] |

| LogP | ~2.5 (Predicted) | Indicates a moderate lipophilicity, suggesting good potential for membrane permeability. |

Synthesis and Characterization

The most direct and efficient synthesis of this compound involves the N-acetylation of its corresponding primary amine, 2-amino-5,6,7,8-tetrahydronaphthalene. This is a robust and scalable reaction, commonly employed in pharmaceutical process chemistry.

Synthetic Workflow: Acetylation of 2-Aminotetralin

The following diagram illustrates the straightforward synthetic pathway.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the isomeric N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide and is expected to yield high purity product.

Materials:

-

2-Amino-5,6,7,8-tetrahydronaphthalene (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5,6,7,8-tetrahydronaphthalene in anhydrous DCM (approx. 10 mL per gram of amine).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase, visualizing with UV light. The product spot should appear at a higher Rf value than the starting amine.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid byproduct, and then with brine (1x).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Self-Validation: The purity of the final compound should be assessed by melting point determination, which should be sharp, and by ¹H NMR and ¹³C NMR spectroscopy, which should show the expected signals free of significant impurities.

Spectroscopic Characterization (Predicted and Comparative)

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.

-

Comparative Data (N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide in CDCl₃): δ 7.53 (d, 1H), 7.10 (t, 1H), 6.92 (d, 1H), 3.94 (br s, 1H, NH), 2.84-2.52 (m, 4H, ArCH₂), 2.20 (s, 3H, CH₃), 1.90-1.68 (m, 4H, CH₂).

-

Predicted Shifts for this compound: The aromatic region would show a different splitting pattern due to the C2 substitution. One would expect a singlet for the proton at C1, and two doublets for the protons at C3 and C4. The aliphatic protons and the acetamido methyl group protons would appear at similar chemical shifts to the isomer.

-

-

¹³C NMR Spectroscopy:

-

Predicted Shifts: The spectrum would show 10 distinct signals (some aromatic carbons may have overlapping signals). Key predicted shifts would be around 168 ppm for the carbonyl carbon, ~24 ppm for the methyl carbon, and signals in the 115-140 ppm range for the aromatic carbons. The four aliphatic carbons would appear in the upfield region (~23-30 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption around 1660 cm⁻¹.

-

N-H bend (Amide II): A peak around 1550 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

-

-

Mass Spectrometry:

-

Expected Fragmentation: The molecular ion peak (M⁺) would be observed at m/z = 189. Key fragmentation patterns would include the loss of the acetyl group (M-43) and subsequent fragmentation of the tetralin ring.

-

Applications in Research and Development

This compound is a valuable building block due to the versatile reactivity of its functional groups and the desirable properties of the tetralin core.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4]

-

Selective Estrogen Receptor Modulators (SERMs): The tetralin scaffold is a known pharmacophore for estrogen receptor binding. This compound serves as a starting material for the synthesis of novel SERMs, which are investigated for the treatment of hormone-related conditions.[5]

-

Pain and Inflammation: The tetralin core is present in various compounds with analgesic and anti-inflammatory properties. This acetamide derivative provides a convenient handle for further chemical modifications to develop new drug candidates in this therapeutic area.[4]

-

CNS-Active Agents: Derivatives of tetrahydronaphthalene have shown activity as dopaminergic agonists and other CNS targets. The acetamido group can be hydrolyzed back to the amine and subsequently derivatized to explore a wide range of pharmacological activities.

Agrochemical and Materials Science Applications

The utility of this compound extends beyond pharmaceuticals. It is also used in the synthesis of novel agrochemicals and as a monomer or additive in the formulation of polymers and resins to enhance their material properties.[4]

Potential Pharmacological Derivatizations

The true value of this compound lies in its potential for derivatization to explore a vast chemical space for biological activity. The following diagram illustrates potential modification sites.

Caption: Potential sites for chemical modification of the core structure.

Hazard and Safety Information

As this compound is a research chemical, comprehensive toxicological data is not available. However, based on the known hazards of the acetamide functional group and related aromatic amines, caution is advised.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Disclaimer: This safety information is based on related compounds and general chemical principles. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is more than just a simple chemical intermediate. Its rigid, three-dimensional structure combined with the versatile acetamido functional group makes it a highly valuable scaffold for the exploration of new chemical entities with potential therapeutic applications. While its primary role to date has been in facilitating the synthesis of more complex molecules, the inherent properties of the tetralin ring suggest that derivatives of this compound could themselves possess interesting biological activities. Future research efforts focused on the strategic derivatization of this core structure are likely to yield novel compounds with tailored pharmacological profiles, further solidifying the importance of the tetralin scaffold in modern drug discovery.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved January 15, 2026, from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetamide. Retrieved January 15, 2026, from [Link]

-

Penta Chemicals. (2023). SAFETY DATA SHEET: Acetamide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide. Retrieved January 15, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2000). Acetamide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved January 15, 2026, from [Link]

- Cimetière, B., Dubuffet, T., Landras, C., Descombes, J. J., Simonet, S., Verbeuren, T. J., & Lavielle, G. (1998). New Tetrahydronaphthalene Derivatives as Combined Thromboxane Receptor Antagonists and Thromboxane Synthase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(11), 1381-1386.

-

Molbase. (n.d.). This compound | CAS 50878-03-0. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. Retrieved January 15, 2026, from [Link]

- Ohtaka, H., Kanazawa, H., Inukai, M., & Koike, T. (1991). Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives. Journal of Medicinal Chemistry, 34(7), 2228-2237.

- McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549.

- El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 99, 103831.

- Vangveravong, S., Taylor, J. B., Yang, D., Mosier, P. D., & Hruby, V. J. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl With N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Bioorganic & Medicinal Chemistry, 23(18), 6199-6208.

-

Archimer. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved January 15, 2026, from [Link]

-

MySkinRecipes. (n.d.). N-(4-Nitro-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Retrieved January 15, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 15, 2026, from [Link]

-

Appretech. (n.d.). N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical structure, logical synthesis, characterization, and its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries.

Introduction: The Significance of the Tetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a foundational structural motif in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that is amenable to diverse functionalization, making it a privileged starting point for the design of novel therapeutic agents.[1] Derivatives of tetralin have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidepressant, antifungal, and anti-inflammatory properties.[[“]]

This compound, with its acetamide functional group appended to the tetralin core, represents a key intermediate in the synthesis of more complex molecules, notably Selective Estrogen Receptor Modulators (SERMs).[4][5] Understanding the synthesis and properties of this compound is therefore crucial for the development of new drugs targeting hormone-related conditions and other therapeutic areas.

Physicochemical Properties and Structural Elucidation

A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

| Property | Value | Source |

| CAS Number | 50878-03-0 | [6] |

| Molecular Formula | C₁₂H₁₅NO | [6] |

| Molecular Weight | 189.25 g/mol | [4] |

| IUPAC Name | This compound | [6] |

| SMILES | CC(=O)NC1=CC2=C(CCCC2)C=C1 | [6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most logically achieved through the N-acetylation of its corresponding primary amine, 2-amino-5,6,7,8-tetrahydronaphthalene. This is a robust and widely utilized transformation in organic synthesis.[7]

Synthesis of the Precursor: 2-amino-5,6,7,8-tetrahydronaphthalene

The synthesis of the amine precursor can be accomplished via several established routes, often starting from naphthalene-derived compounds. One common approach involves the reduction of a corresponding nitro or cyano-substituted naphthalene, followed by hydrogenation of the aromatic ring system. A concise synthesis starting from naphthalene-2,3-diol has also been reported, proceeding through several steps including methylation, Friedel-Crafts acylation, and subsequent functional group manipulations to yield the desired aminotetralin.[8]

N-Acetylation Protocol

The acetylation of the primary amine is a straightforward process, typically employing an acetylating agent such as acetic anhydride or acetyl chloride. The following protocol is a validated method for the N-acetylation of aromatic amines and is expected to be highly effective for this substrate.

Materials:

-

2-amino-5,6,7,8-tetrahydronaphthalene

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5,6,7,8-tetrahydronaphthalene (1 equivalent) in dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acetic acid byproduct.

-

Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Diagram of the Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the tetralin ring, the aliphatic protons of the saturated ring, the methyl protons of the acetyl group, and a broad singlet for the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the aromatic and aliphatic carbons of the tetralin core, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of a related isomer, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, shows a molecular ion peak corresponding to its molecular weight.[9]

Biological Activity and Therapeutic Potential

As previously mentioned, this compound is a valuable intermediate in the synthesis of SERMs.[4][5] SERMs are a class of compounds that bind to estrogen receptors and can act as either agonists or antagonists depending on the target tissue. This dual activity makes them crucial in the treatment of hormone-sensitive cancers, such as breast cancer, and for managing postmenopausal osteoporosis.

Beyond its role as a synthetic intermediate, the tetralin scaffold itself is found in compounds that interact with various other biological targets. For instance, derivatives of 2-aminotetralin have been extensively studied for their interactions with serotonin (5-HT1A) and dopamine receptors, indicating their potential in the development of treatments for neurological and psychiatric disorders.[10][11] Furthermore, some N-(naphthalen-2-yl)acetamide derivatives have demonstrated antiproliferative activities against various cancer cell lines.[12]

Diagram of Potential Signaling Pathway Interactions:

Caption: Potential biological targets and downstream effects of this compound and its derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, a risk assessment can be made based on the parent tetralin and acetamide moieties.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

-

Fire Safety: Tetralin itself is a combustible liquid.[13] Keep the compound away from open flames and sources of ignition. Use appropriate fire extinguishers, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[13]

-

Toxicology: Tetralin can cause skin and eye irritation.[13] It may be harmful if swallowed or inhaled, and aspiration into the lungs can be fatal.[13][14] Some tetralin derivatives are suspected of causing cancer.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Conclusion

This compound is a compound of considerable interest due to its foundational role in the synthesis of pharmacologically active molecules, particularly SERMs. Its synthesis is achievable through well-established chemical transformations. The versatile tetralin scaffold suggests that this compound and its derivatives may possess a range of biological activities worthy of further investigation. A thorough understanding of its synthesis, characterization, and potential biological roles is crucial for leveraging its full potential in drug discovery and development.

References

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2024). Consensus. Available at: [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). PubMed. Available at: [Link]

-

Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. (1994). PubMed. Available at: [Link]

-

Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. (2021). National Institutes of Health. Available at: [Link]

-

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. (n.d.). PubChem. Available at: [Link]

-

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. (n.d.). PubChem. Available at: [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 5-Amino-1-hydroxy-5,6,7,8-tetrahydro-naphthalene hydrobromide. (n.d.). PrepChem.com. Available at: [Link]

-

This compound | CAS 50878-03-0. (n.d.). Molekula. Available at: [Link]

-

Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. (2015). PubMed Central. Available at: [Link]

-

Synthesis and Pharmacology of the Enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin. (1987). PubMed. Available at: [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2019). PMC - NIH. Available at: [Link]

-

(PDF) A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol. (2001). ResearchGate. Available at: [Link]

-

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide. (n.d.). PubChem. Available at: [Link]

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2024). ResearchGate. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). National Institutes of Health. Available at: [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Available at: [Link]

-

Acetamide, N-ethyl-. (n.d.). National Institute of Standards and Technology. Available at: [Link]

-

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. (n.d.). Crysdot. Available at: [Link]

-

This compound. (n.d.). MySkinRecipes. Available at: [Link]

-

This compound. (n.d.). MySkinRecipes. Available at: [Link]

-

Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. (2008). ResearchGate. Available at: [Link]

-

Synthesis of (6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid and its transformation into perfluorinated 2-methylnaphthalene and 6-methyl-1,4-dihydronaphthalene. (1995). ResearchGate. Available at: [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Available at: [Link]

-

Nα Selective Acetylation of Peptides. (2010). PMC - NIH. Available at: [Link]

-

(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. consensus.app [consensus.app]

- 4. This compound [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | CAS 50878-03-0 [matrix-fine-chemicals.com]

- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | C12H13NO2 | CID 14566737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide as a Selective Estrogen Receptor Modulator

Abstract

This technical guide delineates the proposed mechanism of action for the synthetic compound N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. While direct experimental data on this specific molecule is limited, its structural features and its documented role as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) provide a strong basis for inferring its biological activity.[1] This document synthesizes the current understanding of tetralin-based SERMs, proposes a plausible mechanistic framework for the title compound's interaction with estrogen receptors (ERs), and outlines the standard experimental protocols required to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, oncology, and medicinal chemistry.

Introduction: The Tetrahydronaphthalene Scaffold in Estrogen Receptor Modulation

The compound this compound belongs to a class of molecules centered on a tetrahydronaphthalene core. This structural motif is a well-established pharmacophore in the design of ligands for nuclear hormone receptors, most notably the estrogen receptors, ERα and ERβ.[2] SERMs are a clinically significant class of drugs that exhibit tissue-specific agonist or antagonist activity at these receptors.[3][4] For instance, a SERM might act as an ER antagonist in breast tissue, making it beneficial for the treatment of hormone-receptor-positive breast cancer, while simultaneously acting as an ER agonist in bone, thereby preventing osteoporosis.[3][5]

The utility of this compound as a synthetic intermediate for more complex SERMs suggests that it possesses the foundational structural elements required for ER binding.[1] This guide will therefore explore its putative mechanism of action through the lens of established SERM pharmacology.

Proposed Mechanism of Action: A SERM in Profile

The biological effects of estrogens are mediated by ERα and ERβ, which are ligand-activated transcription factors.[2] The tissue-specific effects of SERMs are determined by several factors, including the ER subtype present in a given tissue, the conformation the ER adopts upon ligand binding, and the cellular context of co-regulatory proteins (co-activators and co-repressors).[2][3]

We propose that this compound acts as a SERM, competitively binding to the ligand-binding domain (LBD) of ERα and/or ERβ. The binding of this compound is hypothesized to induce a unique conformational change in the receptor, distinct from that induced by the endogenous ligand, 17β-estradiol, or other SERMs.

This altered conformation dictates the interaction of the receptor with co-regulatory proteins. In tissues where it acts as an antagonist, the this compound-ER complex may preferentially recruit co-repressors, leading to the inhibition of estrogen-responsive gene transcription. Conversely, in tissues where it exhibits agonist activity, the complex may recruit co-activators, promoting the transcription of specific genes.

Structural Basis for Estrogen Receptor Interaction

The tetrahydronaphthalene core of this compound mimics the hydrophobic steroid nucleus of endogenous estrogens, facilitating its entry into the hydrophobic LBD of the estrogen receptor. The acetamide group at the 2-position of the naphthalene ring is likely to play a crucial role in defining the compound's specific interactions within the LBD, influencing its agonist versus antagonist profile. The orientation of this side chain relative to the core structure is known to have a significant impact on the biological function of SERMs.[1]

Pharmacophore models of SERMs typically include a hydrophobic core, a hydrogen bond donor, and a hydrogen bond acceptor, arranged in a specific three-dimensional orientation.[6][7] The this compound structure contains features that can satisfy these requirements, further supporting its potential as an ER modulator.

Validating the Mechanism: Key Experimental Workflows

To empirically determine the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required. These protocols are designed to be self-validating, with each step providing a piece of the mechanistic puzzle.

In Vitro Characterization

The initial step is to quantify the compound's affinity for ERα and ERβ. This is typically achieved through a competitive radioligand binding assay.

Protocol: Competitive Estrogen Receptor Binding Assay [8][9]

-

Preparation of Receptor Source: Utilize either purified recombinant human ERα and ERβ or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).

-

Radioligand: Employ [³H]-17β-estradiol as the radiolabeled ligand.

-

Competitive Binding: Incubate a fixed concentration of the radioligand and the receptor source with increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method, such as hydroxylapatite or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).

Diagram: Estrogen Receptor Binding Assay Workflow

Workflow for determining ER binding affinity.

To determine if the compound acts as an agonist or antagonist, cell-based assays are essential. Estrogen-responsive cell lines, such as MCF-7 (ERα-positive breast cancer cells), are commonly used.[10][11]

Protocol: MCF-7 Cell Proliferation (E-Screen) Assay [10]

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Treat the cells with varying concentrations of this compound alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).

-

Incubation: Incubate the cells for a period of 4-6 days.

-

Assessment of Proliferation: Quantify cell proliferation using methods such as direct cell counting, sulforhodamine B (SRB) assay, or MTS assay.[12][13]

-

Data Analysis: Compare the proliferation rates in treated cells to control cells (vehicle-treated and estradiol-treated). An increase in proliferation indicates agonist activity, while a reduction in estradiol-induced proliferation suggests antagonist activity.

Protocol: Estrogen Response Element (ERE)-Driven Reporter Gene Assay [14]

-

Cell Line: Use a cell line (e.g., MCF-7 or HEK293) stably transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: Treat the cells as described in the proliferation assay.

-

Lysis and Reporter Assay: After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

-

Data Analysis: An increase in reporter activity indicates agonism, while a decrease in estradiol-induced reporter activity signifies antagonism.

Diagram: SERM Functional Activity Assessment

Sources

- 1. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacophore Mapping of Selective Estrogen Receptor Modulators | Semantic Scholar [semanticscholar.org]

- 7. Pharmacophore mapping of selective binding affinity of estrogen modulators through classical and space modeling approaches: exploration of bridged-cyclic compounds with diarylethylene linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MCF-7 Cells: Cell Counter | Molecular Devices [moleculardevices.com]

- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 13. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Synthesis, and Biological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a tetralin derivative, is a key chemical intermediate in the synthesis of various pharmaceutical agents. While direct biological activity data for this compound is not extensively documented in publicly available literature, its critical role as a precursor, particularly for Selective Estrogen Receptor Modulators (SERMs), provides significant insight into its biological relevance. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and its primary application in the development of SERMs. Furthermore, we explore the inferred and potential biological activities of this compound by examining the structure-activity relationships of its derivatives and other 2-substituted tetralin analogs, which have shown promise in diverse therapeutic areas including oncology and neurology. This document serves as a technical resource for researchers in medicinal chemistry and drug discovery, providing foundational knowledge and experimental protocols to facilitate further investigation into this versatile scaffold.

Introduction

This compound, also known as 2-acetamido-5,6,7,8-tetrahydronaphthalene, belongs to the tetralin class of bicyclic aromatic compounds. Its structure, featuring a fused benzene and cyclohexane ring system with an acetamido group at the 2-position, makes it a valuable building block in organic synthesis.[1][2] Primarily, this compound is recognized as a crucial intermediate in the production of pharmaceuticals, most notably in the development of Selective Estrogen Receptor Modulators (SERMs).[3][4] The tetralin scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. Understanding the synthesis and potential bioactivity of this compound is therefore of significant interest to the drug development community.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-5,6,7,8-tetrahydronaphthalene (also known as 2-aminotetralin). This reaction is a straightforward and high-yielding nucleophilic acyl substitution.

A general synthetic protocol is provided in the "Experimental Protocols" section of this guide. The physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO | [2] |

| Molecular Weight | 189.26 g/mol | [2] |

| CAS Number | 50878-03-0 | [2] |

| Appearance | Solid (form may vary) | |

| Melting Point | 127 °C (for the 5-oxo derivative) | [5] |

| Boiling Point | 439.6±34.0 °C (Predicted) | [5] |

| Water Solubility | >28.4 µg/mL (Predicted) | [6] |

| pKa | 15.13±0.20 (Predicted) | [6] |

Core Application: Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The most prominent application of this compound is as a foundational element in the synthesis of SERMs.[3][4] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This dual action allows them to be used for a variety of hormone-related conditions, including the treatment and prevention of osteoporosis and breast cancer.[7]

Role in SERM Synthesis: The Case of Raloxifene Analogs

A prime example of a SERM is Raloxifene, which is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][8] While the direct synthesis of Raloxifene may not always start from this compound, the synthesis of various raloxifene derivatives and other benzothiophene-based SERMs often involves intermediates with a similar tetralin core.[8][9] The N-acetyl group can serve as a protecting group for the amine or be a precursor for further chemical modifications to build the more complex structures of SERMs.

The general workflow for utilizing a tetralin-based intermediate in the synthesis of a SERM is depicted in the following diagram:

Caption: Generalized workflow for the use of this compound in SERM synthesis.

Structure-Activity Relationship (SAR) of Tetralin-Based SERMs

The tetralin scaffold is a key pharmacophore in many SERMs. The orientation and nature of the substituents on the tetralin ring are critical for determining the binding affinity to estrogen receptors (ERα and ERβ) and the resulting agonist or antagonist activity in different tissues. The acetamido group at the 2-position of the title compound, or the amine it is derived from, plays a crucial role in the overall pharmacology of the final SERM molecule. It can participate in hydrogen bonding interactions within the ligand-binding pocket of the estrogen receptor, influencing the conformational changes of the receptor that lead to either agonistic or antagonistic effects.

Inferred and Potential Biological Activities

While direct experimental data on the biological activity of this compound is scarce, its chemical structure and its use as a precursor for bioactive molecules allow for informed inferences about its potential biological roles.

Inferred Affinity for Estrogen Receptors

Given its role as an intermediate for SERMs, it is plausible that this compound possesses some, likely weak, affinity for estrogen receptors. The tetralin core mimics the steroidal backbone of endogenous estrogens, and the acetamido group can act as a hydrogen bond donor and acceptor. However, without the additional structural features present in potent SERMs, its activity is expected to be significantly lower.

Potential Dopaminergic Activity

Derivatives of 2-aminotetralin, the precursor to this compound, have been extensively studied for their effects on the central nervous system, particularly as dopamine receptor agonists.[10][11] Studies have shown that N-substituted 2-aminotetralins can exhibit potent dopaminergic effects.[10] The parent compound, 2-aminotetralin, is a stimulant that acts as a norepinephrine-dopamine releasing agent.[12] Although the N-acetyl group in the title compound would significantly alter its pharmacological profile compared to the free amine, the potential for central nervous system activity of this chemical class warrants further investigation. The following diagram illustrates the general signaling pathway for dopamine receptor activation.

Caption: Simplified dopamine D2 receptor signaling pathway.

Experimental Protocols

The following protocols are provided as examples for the synthesis and potential biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the 1-isomer and is expected to be applicable for the 2-isomer.[13]

-

Starting Material: 2-Amino-5,6,7,8-tetrahydronaphthalene.

-

Reagent: Acetic anhydride.

-

Procedure:

-

To a stirred solution of 2-amino-5,6,7,8-tetrahydronaphthalene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Estrogen Receptor Competitive Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound to the estrogen receptor.[14][15]

-

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors).

-

Radiolabeled estradiol ([³H]-E₂).

-

Unlabeled estradiol (for standard curve).

-

Test compound (this compound).

-

Assay buffer (e.g., TEDG buffer).

-

Hydroxylapatite slurry.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, incubate a fixed amount of rat uterine cytosol and [³H]-E₂ with varying concentrations of the test compound or unlabeled estradiol.

-

Incubate at 4 °C for 18-24 hours to reach equilibrium.

-

Separate bound from free [³H]-E₂ by adding hydroxylapatite slurry and centrifuging.

-

Wash the pellet to remove unbound ligand.

-

Measure the radioactivity of the bound [³H]-E₂ in the pellet using a scintillation counter.

-

Plot the percentage of bound [³H]-E₂ against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂).

-

Calculate the relative binding affinity (RBA) compared to unlabeled estradiol.

-

Conclusion and Future Directions

This compound is a valuable chemical entity with a well-established role as a synthetic intermediate in the pharmaceutical industry, particularly for the development of SERMs. While its own biological activity profile is not well-defined, its structural relationship to potent dopaminergic agents and its foundational role in SERM synthesis suggest a rich potential for further investigation.

Future research should focus on:

-

Direct Biological Evaluation: Performing comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound, including its affinity for estrogen and dopamine receptors.

-

Derivative Synthesis and SAR Studies: Using this compound as a scaffold to synthesize novel derivatives with potential therapeutic applications in areas beyond hormone-related conditions, such as neurodegenerative diseases or inflammatory disorders.

-

Exploration of Other Potential Targets: Screening the compound against a broader range of biological targets to uncover novel pharmacological activities.

By elucidating the direct biological effects of this compound and exploring its potential as a versatile scaffold, new avenues for drug discovery and development may be uncovered.

References

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

-

Cannon, J. G., Lee, T., & Goldman, H. D. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. Journal of Medicinal Chemistry, 20(9), 1111–1116. [Link]

-

ChemBK. N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. [Link]

-

Rollema, H., de Vries, J. B., Westerink, B. H., & Mulder, T. B. (1986). Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons. European Journal of Pharmacology, 126(1-2), 143–151. [Link]

-

ACS Publications. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. 2-Aminotetralin. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

PubChem. N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. [Link]

-

ResearchGate. (2005). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. [Link]

-

JoVE. (2023). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1–13. [Link]

- Bathini, P. K., & Nallapati, S. (2012). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. International Journal of Pharmaceutical Sciences and Research, 3(11), 4349–4351.

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]

- Sridhar, B., & Bathini, P. K. (2012). Industrially viable demethylation reaction in synthesis of raloxifene hydrochloride. Organic Chemistry: An Indian Journal, 8(10), 384-387.

-

PubMed. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. [Link]

-

PubChem. N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide. [Link]

-

PrepChem.com. Synthesis of N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide. [Link]

-

LookChem. N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (Tamibarotene). [Link]

- Google Patents. US6759547B1 - 5,6,7,8-tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid derivatives having serum glucose reducing activity.

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound (Thai). [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. This compound | CAS 50878-03-0 [matrix-fine-chemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Strategic Intermediate: A Technical Guide to N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique pharmacological profile allows for the targeted treatment of hormone-sensitive conditions, such as breast cancer and osteoporosis, while minimizing undesirable side effects. A key structural motif found in several potent SERMs is the 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold, which mimics the steroidal A/B ring system of estradiol, facilitating high-affinity binding to estrogen receptors. This guide provides an in-depth technical overview of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a pivotal intermediate in the synthetic pathways leading to advanced tetralin-based SERMs. We will explore the strategic importance of this intermediate, detailing its synthesis, characterization, and the underlying chemical principles that govern its utility in the construction of complex SERM architectures. This document serves as a comprehensive resource for researchers and professionals engaged in the design and development of next-generation endocrine therapies.

Introduction: The Tetralin Scaffold in SERM Discovery

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors and can function as either agonists or antagonists depending on the target tissue.[1][2] This tissue-selective activity is the hallmark of SERMs and is the basis for their clinical utility in treating and preventing a range of conditions, including hormone receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[3]

The molecular mechanism of SERM action is complex and relies on the ligand's ability to induce specific conformational changes in the estrogen receptor (ERα and ERβ).[4] These conformational changes, in turn, dictate the recruitment of a diverse array of co-activator and co-repressor proteins, ultimately leading to a tissue-specific gene expression profile.[4][5]

The 5,6,7,8-tetrahydronaphthalene (tetralin) core is a privileged scaffold in the design of non-steroidal SERMs. Its rigid, partially saturated structure provides a three-dimensional framework that can effectively mimic the A and B rings of estradiol, the primary endogenous estrogen. This structural homology allows for high-affinity binding to the ligand-binding pocket of the estrogen receptor. A notable example of a tetralin-based SERM is Lasofoxifene, which has demonstrated efficacy in the treatment of osteoporosis and vaginal atrophy, and has been investigated for breast cancer prevention.[3][6][7]

This compound serves as a crucial building block in the synthesis of such tetralin-containing SERMs. The acetamide group not only facilitates the introduction of the nitrogen atom present in the side chains of many SERMs but also serves as a versatile protecting group for the amine functionality during subsequent synthetic transformations.[8][9]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the construction of the tetralin core, followed by the introduction of the amino group and its subsequent acetylation.

Synthesis of the Precursor: 2-Aminotetralin

A common and efficient route to 2-aminotetralin starts from β-tetralone. The synthesis involves the reductive amination of the ketone.

-

Step 1: Synthesis of β-Tetralone: β-Tetralone can be prepared through various methods, including the Birch reduction of β-naphthyl ethyl ether followed by hydrolysis.[10]

-

Step 2: Reductive Amination of β-Tetralone: β-Tetralone is converted to 2-aminotetralin through reductive amination. This can be achieved using various reagents, including sodium borohydride and ammonium acetate, or through catalytic hydrogenation in the presence of ammonia. More recently, enzymatic reductive amination using imine reductases has emerged as a highly efficient and stereoselective method for producing chiral 2-aminotetralin derivatives.[11]

Acetylation of 2-Aminotetralin

The final step in the synthesis of the title intermediate is the acetylation of the primary amine of 2-aminotetralin. This is a standard N-acetylation reaction, which can be readily achieved using acetic anhydride or acetyl chloride. The use of a weak base, such as sodium acetate, is often employed to neutralize the acid generated during the reaction and to facilitate the liberation of the free amine for reaction.[12]

Experimental Protocol: Synthesis of this compound

-

Dissolution of 2-Aminotetralin: In a round-bottom flask, dissolve 2-aminotetralin (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent like acetone.

-

Acidification: Add concentrated hydrochloric acid (1.1 equivalents) to the solution to form the hydrochloride salt of the amine. This increases its solubility in the aqueous medium.

-

Preparation of Acetylating Agent and Base: In a separate beaker, prepare a solution of sodium acetate (1.5 equivalents) in water. Measure out acetic anhydride (1.2 equivalents).

-

Acetylation Reaction: To the stirred solution of the amine hydrochloride, add the acetic anhydride, followed immediately by the dropwise addition of the sodium acetate solution. A precipitate of this compound should form.[8][13]

-

Isolation and Purification: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.26 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Approximately 127 °C[14] |

| ¹H NMR (CDCl₃, δ) | Expected signals: aromatic protons (multiplet), benzylic protons (multiplet), aliphatic protons of the tetralin ring (multiplet), N-H proton (broad singlet), and acetyl methyl protons (singlet). |

| ¹³C NMR (CDCl₃, δ) | Expected signals: aromatic carbons, benzylic carbons, aliphatic carbons of the tetralin ring, carbonyl carbon of the amide, and acetyl methyl carbon. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 189. |

The Role of this compound as a SERM Intermediate

The strategic importance of this compound in SERM synthesis lies in the versatility of the acetamide group.

The Acetyl Group as a Protecting Group

In multi-step organic syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The acetyl group is a commonly used protecting group for primary and secondary amines.[8][9] By converting the highly nucleophilic amino group of 2-aminotetralin to the less reactive acetamide, subsequent chemical transformations can be carried out on other parts of the molecule without affecting the nitrogen atom. The acetyl group is stable under a variety of reaction conditions but can be readily removed (deprotected) under acidic or basic hydrolysis to regenerate the free amine when needed.

Caption: Synthetic workflow illustrating the role of N-acetylation.

A Precursor for Further Functionalization

The N-acetylated intermediate can be subjected to various reactions to build the complex architecture of SERMs. For instance, electrophilic aromatic substitution reactions can be performed on the aromatic ring of the tetralin scaffold to introduce additional functional groups that are crucial for the desired pharmacological activity. The acetyl group, being an ortho-, para-director and a moderately activating group, can influence the regioselectivity of these substitutions.

Pathway to Lasofoxifene and Other Tetralin-Based SERMs

Lasofoxifene, a third-generation SERM, features a tetralin core with a phenol group and a phenyl group at positions 2 and 6, respectively, and a pyrrolidine-containing side chain.[6][7] While the exact synthetic route may vary, a plausible pathway could involve the use of a protected 2-aminotetralin derivative, such as this compound, as a starting material. After modification of the tetralin core, the acetyl group would be removed to allow for the attachment of the characteristic SERM side chain.

Mechanism of Action of Tetralin-Based SERMs

The therapeutic efficacy of tetralin-based SERMs stems from their ability to differentially modulate the activity of estrogen receptors in a tissue-specific manner.

Upon entering a target cell, the SERM binds to the ligand-binding domain of the estrogen receptor. This binding event induces a unique conformational change in the receptor protein. In tissues where the SERM acts as an antagonist (e.g., breast tissue), the induced conformation prevents the binding of co-activator proteins and may even promote the recruitment of co-repressor proteins.[5] This leads to the repression of estrogen-responsive genes that are involved in cell proliferation.

Conversely, in tissues where the SERM exhibits agonist activity (e.g., bone), the ligand-receptor complex adopts a conformation that allows for the recruitment of a different set of co-activator proteins, leading to the activation of genes that promote bone density.[4]

Caption: Tissue-selective SERM signaling pathways.

Conclusion

This compound is a strategically important intermediate in the synthesis of a promising class of Selective Estrogen Receptor Modulators. Its synthesis is well-established, and its utility as a protected form of 2-aminotetralin allows for a wide range of synthetic manipulations to build the complex molecular architectures required for potent and selective SERM activity. A thorough understanding of the synthesis and chemical properties of this intermediate, as well as the mechanistic basis of tetralin-based SERM action, is essential for the continued development of novel and improved therapies for hormone-dependent diseases. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of medicinal chemistry.

References

-

Pathmanathan, S., Saranapala, M., & Somasundaram, N. P. (n.d.). Selective estrogen receptor modulators (SERMs) mechanism of action. [Diagram]. ResearchGate. Retrieved from [Link]

- (2025). Understanding Estrogen Receptors and SERMs. uBooks.

- Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

-

(2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? ResearchGate. Retrieved from [Link]

-

(2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Acetanilide synthesis. [PowerPoint presentation]. Slideshare. Retrieved from [Link]

- Gonzalez, R. R., & Cherian, M. (2018). Estrogen receptor signaling mechanisms. Steroids, 133, 101-107.

- Ghosh, R., & Chakraborty, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.

- Ohta, T., et al. (2012). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 17(10), 12214-12231.

- Elgemeie, G. H., et al. (2022). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile.

- (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.

- An, K. C., & Kim, T. H. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of women's health, 23(8), 643–651.

-

PrepChem. (n.d.). Synthesis of 5-Amino-1-hydroxy-5,6,7,8-tetrahydro-naphthalene hydrobromide. Retrieved from [Link]

-

Wikipedia. (2023). Lasofoxifene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

- Vera, W., & Banerjee, A. K. (2009). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2009(1), 51-52.

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]

- Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis.

- Xu, K., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

- Sum, F.-W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

-

PubChem. (n.d.). Lasofoxifene. Retrieved from [Link]

-

Wikipedia. (2023). Selective estrogen receptor modulator. Retrieved from [Link]

-

PubChem. (n.d.). N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

- Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e75220.

- Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e75220.

-

(n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from... [Diagram]. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | C12H13NO2 | CID 2780190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Acetanilide synthesis | PPTX [slideshare.net]

- 14. This compound | CAS 50878-03-0 [matrix-fine-chemicals.com]

The Strategic Synthesis and Application of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Core Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Core Moiety

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic utilization of versatile molecular scaffolds. N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a seemingly unassuming molecule, represents a cornerstone in the synthesis of complex pharmaceutical compounds. While not a therapeutic agent in its own right, its rigid, partially saturated bicyclic structure provides a valuable platform for the elaboration of molecules with significant biological activity. This technical guide delves into the synthesis, chemical properties, and, most importantly, the critical role of this acetamide derivative as a key intermediate in the development of selective estrogen receptor modulators (SERMs) and potent opioid receptor ligands.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 50878-03-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.258 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetamido-5,6,7,8-tetrahydronaphthalene | [2] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a robust and high-yielding process, primarily involving the acetylation of the corresponding amine, 5,6,7,8-tetrahydronaphthalen-2-amine (also known as 2-aminotetralin). The expertise in this synthesis lies not in its complexity, but in the precise control of reaction conditions to ensure high purity of the final product, which is critical for its subsequent use in multi-step pharmaceutical syntheses.

Experimental Protocol: Acetylation of 5,6,7,8-tetrahydronaphthalen-2-amine

This protocol is adapted from established methods for the acetylation of aromatic amines and the synthesis of the isomeric N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide.[3]

Materials and Reagents:

-

5,6,7,8-tetrahydronaphthalen-2-amine

-

Acetic anhydride

-

Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 5,6,7,8-tetrahydronaphthalen-2-amine (1.0 equivalent) in anhydrous dichloromethane. The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the acetic acid byproduct of the reaction, driving the equilibrium towards the product.

-

Acetylation: Cool the reaction mixture in an ice bath to 0°C. Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Characterization: The resulting solid, this compound, can be further purified by recrystallization if necessary. The purity and identity of the compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Scaffold for Innovation

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

Selective Estrogen Receptor Modulators (SERMs)